REACTION_CXSMILES
|
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])[NH:8][NH2:9]>>[C:12]([O:11][C:7]([NH:8][NH:9][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:10])([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=O
|
Name
|
hexanes
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
FILTRATION
|
Details
|
The crystalline material was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NNC1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.51 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |